3-Chloro-5-fluoro-DL-phenylglycine: Class-Level Inferable Pharmacological Differentiation
While not directly studied, a class-level inference can be drawn from the established pharmacology of phenylglycine derivatives. Literature demonstrates that even subtle structural modifications to the phenylglycine core drastically alter receptor subtype selectivity. For instance, the phosphono-phenylglycine analog UBP1112, which contains a 3-methyl group, exhibits a pA2 of 5.3 against group III mGlu receptors and an apparent KD >480 μM against group II mGlu receptors [1]. This sharp selectivity cliff for a 3-substituted analog illustrates the high risk of assuming functional equivalence. Therefore, the unique 3-chloro-5-fluoro substitution pattern of CAS 1038843-45-6 is expected to produce a distinct pharmacological profile that cannot be predicted from other halogenated phenylglycines without empirical validation, making it a non-substitutable candidate for exploring this chemical space.
| Evidence Dimension | Receptor Subtype Selectivity (Group III vs Group II mGluRs) |
|---|---|
| Target Compound Data | Not measured. |
| Comparator Or Baseline | UBP1112 (3-methyl-4-phosphonophenylglycine): pA2 = 5.3 at group III mGluRs; apparent KD >480 μM at group II mGluRs |
| Quantified Difference | >90-fold functional selectivity difference for comparator. |
| Conditions | Neonatal rat spinal cord electrophysiology |
Why This Matters
This class-level evidence underscores that phenylglycine activity is exquisitely sensitive to aromatic substitution, justifying the procurement of this specific 3-chloro-5-fluoro isomer for SAR studies to avoid misleading biological results.
- [1] Miller, J. C., et al. (2003). Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals. British Journal of Pharmacology, 139(8), 1523-1531. https://doi.org/10.1038/sj.bjp.0705377 View Source
